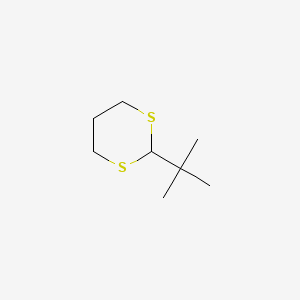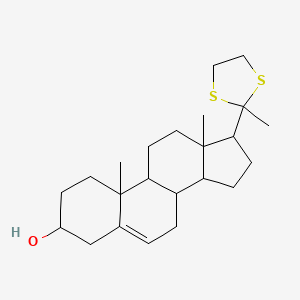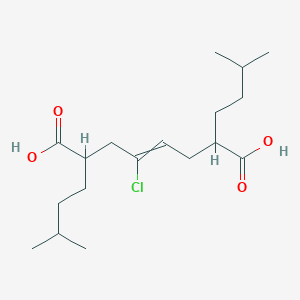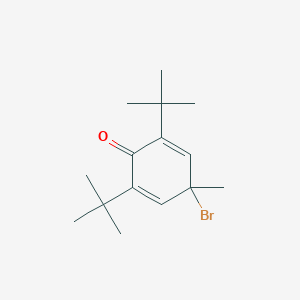
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and reactivity This compound is characterized by the presence of bromine, tert-butyl groups, and a cyclohexa-2,5-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination of 2,6-di-tert-butyl-4-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The bromine atom and the cyclohexa-2,5-dien-1-one core play crucial roles in its reactivity. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-methoxy-4-methylcyclohexa-2,5-dien-1-one
- 4-Bromo-2,4,6-tri-tert-butylcyclohexa-2,5-dien-1-one
Uniqueness
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its non-brominated analogs. This makes it a valuable compound for studying halogenated organic molecules and their applications .
Properties
CAS No. |
1669-36-9 |
|---|---|
Molecular Formula |
C15H23BrO |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
4-bromo-2,6-ditert-butyl-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H23BrO/c1-13(2,3)10-8-15(7,16)9-11(12(10)17)14(4,5)6/h8-9H,1-7H3 |
InChI Key |
ZGVYNOZZVZIHAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


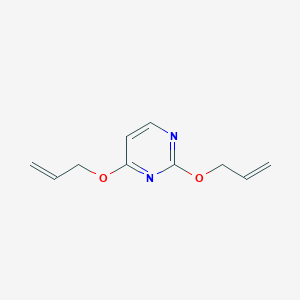

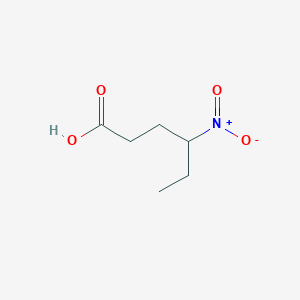
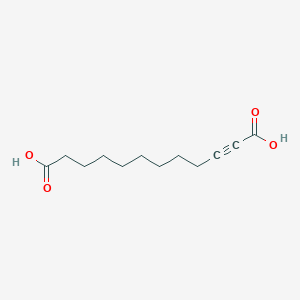

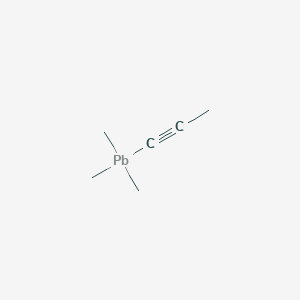
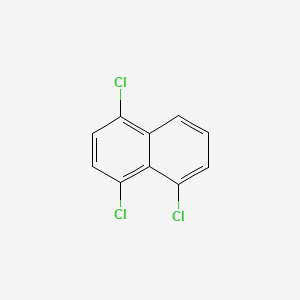
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
